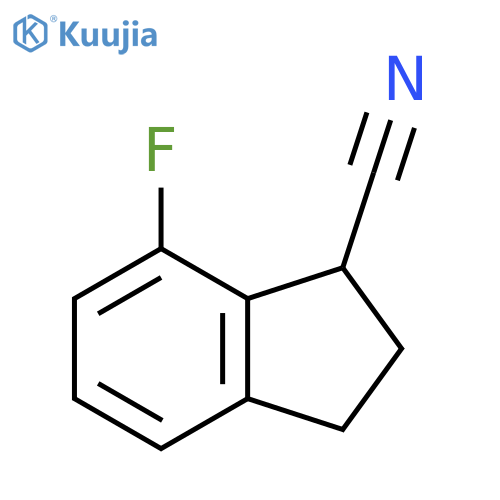

Cas no 1429238-87-8 (7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)

1429238-87-8 structure

商品名:7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

CAS番号:1429238-87-8

MF:C10H8FN

メガワット:161.175625801086

CID:6510501

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

- 1H-Indene-1-carbonitrile, 7-fluoro-2,3-dihydro-

-

- インチ: 1S/C10H8FN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-5H2

- InChIKey: HTFOXAKMXJJQKB-UHFFFAOYSA-N

- ほほえんだ: C1(C#N)C2=C(C=CC=C2F)CC1

じっけんとくせい

- 密度みつど: 1.18±0.1 g/cm3(Predicted)

- ふってん: 265.7±40.0 °C(Predicted)

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7960475-0.1g |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 0.1g |

$376.0 | 2024-05-22 | |

| Enamine | EN300-7960475-1.0g |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 1.0g |

$1086.0 | 2024-05-22 | |

| Enamine | EN300-7960475-2.5g |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 2.5g |

$2127.0 | 2024-05-22 | |

| Enamine | EN300-7960475-5.0g |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 5.0g |

$3147.0 | 2024-05-22 | |

| Enamine | EN300-7960475-10.0g |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 10.0g |

$4667.0 | 2024-05-22 | |

| Aaron | AR0289MK-500mg |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 500mg |

$1190.00 | 2025-02-15 | |

| Aaron | AR0289MK-100mg |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 100mg |

$542.00 | 2025-02-15 | |

| 1PlusChem | 1P0289E8-100mg |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 100mg |

$527.00 | 2024-06-20 | |

| 1PlusChem | 1P0289E8-250mg |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 250mg |

$727.00 | 2024-06-20 | |

| 1PlusChem | 1P0289E8-50mg |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

1429238-87-8 | 95% | 50mg |

$363.00 | 2024-06-20 |

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 関連文献

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1429238-87-8 (7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量